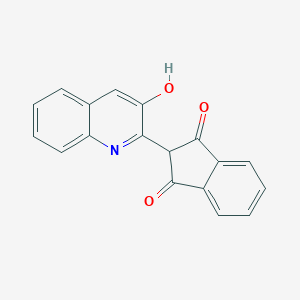

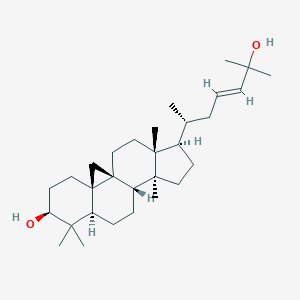

Cycloart-23-ene-3beta,25-diol

Overview

Description

Cycloart-23-ene-3beta,25-diol is a triterpenoid . It is a natural product found in Euphorbia bungei, Aglaia rubiginosa, and other organisms . It has antidiabetic activity, the mechanism is due to increased pancreatic insulin secretion and antioxidant activity . It also exhibits protection of vital organs by minimizing toxic effects and related abnormalities of diabetic conditions .

Synthesis Analysis

The synthesis of (23E)-cycloart-23-ene-3beta,25-diol and its 23Z-isomer was achieved by using cycloartenol as a starting material . This revised the proposed structure of the natural isomer . The synthesis can be achieved through natural product extraction and chemical synthesis .Molecular Structure Analysis

The molecular structure of Cycloart-23-ene-3beta,25-diol can be found in various sources . It is a pentacyclic steroid .Chemical Reactions Analysis

Cycloart-23-ene-3beta,25-diol has shown inhibitory activity against COX-2 (80%) at a concentration of 100 uM (IC50 was 40 uM). At the same concentration, the compound showed weak activity against COX-1 (56%) with an IC50 value of 97 uM .Physical And Chemical Properties Analysis

Cycloart-23-ene-3beta,25-diol is a white or off-white crystalline powder . It is stable at room temperature but may decompose under high temperature and sunlight exposure . It has good solubility in solvents .Scientific Research Applications

Anticancer Activity

Cycloart-23-ene-3,25-diol: has shown promising results in anticancer studies. It has been found to inhibit MRCKα/β kinases, which are implicated in cancer onset and progression . The compound exhibited significant inhibitory activity against these kinases, suggesting potential for development as a small molecule kinase inhibitor for cancer treatment.

Antihyperglycemic Effects

In traditional medicine, Cycloart-23-ene-3,25-diol has been utilized for its antihyperglycemic properties. Research on the compound isolated from the stem bark of Pongamia pinnata showed notable antihyperglycemic activity in alloxan-induced diabetic mice . This points to its potential application in managing diabetes.

Anti-inflammatory Activity

Cycloart-23-ene-3,25-diol: possesses anti-inflammatory properties. It has been reported to reduce inflammation in various models, which could be valuable in treating chronic inflammatory diseases .

Immune Modulation

This compound has also been linked to immune regulation effects. It may modulate the immune response, which is crucial in conditions where the immune system is compromised or overactive .

Antioxidant Properties

The antioxidant capacity of Cycloart-23-ene-3,25-diol has been explored, with findings suggesting it can combat oxidative stress, a factor in many chronic diseases .

Antimicrobial Effects

Research has demonstrated that Cycloart-23-ene-3,25-diol exhibits antimicrobial activity, which could make it a candidate for developing new antibiotics or antiviral agents .

Mechanism of Action

Cycloart-23-ene-3beta,25-diol has been reported for its antiviral and diabetic activities . It has shown promising analgesic and anti-inflammatory effects with low toxicity against normal cells . It can be suggested as a template lead for designing anti-inflammatory compounds with good selectivity index, and potency for COX-2 .

Future Directions

properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-24,31-32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPGKOBNHWTKNT-CPGXJQKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloart-23-ene-3beta,25-diol | |

CAS RN |

14599-48-5 | |

| Record name | 1-(5-Hydroxy-1,5-dimethyl-3-hexenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta(a)cyclopropa(e)phenanthren-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,25-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=695835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Cycloart-23-ene-3,25-diol's anticancer activity?

A1: While the exact mechanism is still under investigation, research indicates that Cycloart-23-ene-3,25-diol exhibits inhibitory activity against MRCKα and MRCKβ kinases. [, ] These kinases play a crucial role in cancer cell progression and metastasis by regulating the cytoskeleton, which influences tumor cell motility and invasion. [] Specifically, MRCKα indirectly contributes to tumor progression by activating kinases like LIMK 1, known to be overexpressed in prostate cancer and implicated in tumor cell invasion and migration. []

Q2: What is the source of Cycloart-23-ene-3,25-diol?

A2: Cycloart-23-ene-3,25-diol has been isolated from various plant sources, including Jamaican Ball Moss (Tillandsia recurvata), [, ] Ervatamia divaricata, [] Senecio madagascariensis, [] Euphorbia decipiens, [] Ficus sansibarica, [] and Ervatamia hainanensis. []

Q3: What is the potency of Cycloart-23-ene-3,25-diol against MRCKα kinase?

A3: Studies have shown that Cycloart-23-ene-3,25-diol inhibits MRCKα kinase with a Kd of 0.21 μM. [] This indicates a strong binding affinity between the compound and the kinase.

Q4: How does the structure of Cycloart-23-ene-3,25-diol compare to other cycloartanes with MRCK kinase inhibitory activity?

A4: Research suggests a structure-activity relationship within the cycloartane family regarding their MRCK kinase inhibitory activity. [] Comparing Cycloart-23-ene-3,25-diol with other cycloartanes, such as Cycloartane-3,24,25-triol, Cycloart-25-ene-3,24-diol, and 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid, reveals that subtle differences in the presence and position of hydroxyl and ketone groups can influence their potency against MRCKα and MRCKβ kinases. []

Q5: Have there been any studies on the in vivo efficacy of Cycloart-23-ene-3,25-diol?

A5: While in vitro studies have shown promising results, further research is needed to determine the in vivo efficacy and safety profile of Cycloart-23-ene-3,25-diol. [, ] This includes exploring its pharmacokinetics, pharmacodynamics, and potential toxicity in animal models.

Q6: Are there any known analytical methods for characterizing and quantifying Cycloart-23-ene-3,25-diol?

A6: Researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize Cycloart-23-ene-3,25-diol. [, , , , , ] These methods provide detailed structural information and can quantify the compound in various matrices.

Q7: What is the significance of the structural revision of Cycloart-23-ene-3,25-diol?

A7: The initial structural assignment of naturally occurring Cycloart-23-ene-3,25-diol was revised from the Z-isomer to the E-isomer through synthetic studies. [] This revision, achieved by synthesizing both isomers and comparing their properties with the natural product, is crucial for accurate identification and understanding of its biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)

![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)